4-Bromobenzyl alcohol
Overview
Description
4-Bromobenzyl alcohol is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic and polycyclic aromatic hydrocarbons. It is characterized by the presence of a bromine atom attached to a benzyl alcohol moiety, which makes it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of 4-Bromobenzyl alcohol derivatives has been explored through various catalytic methods. For instance, a Brønsted acid-catalyzed [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines has been used to construct seven-membered heterocyclic scaffolds with good yields and excellent diastereoselectivities . Additionally, palladium-catalyzed benzannulation with o-bromobenzyl alcohols has facilitated the construction of phenanthrene skeletons, demonstrating the compound's utility in forming multiple carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzyl alcohol derivatives can be complex, as seen in the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde. These monomers have been characterized using various techniques such as FT-IR, NMR, and X-ray crystallography, revealing detailed structural information .
Chemical Reactions Analysis
4-Bromobenzyl alcohol undergoes a range of chemical reactions, including palladium-catalyzed transformations to produce chromenes and indenols , and bromination reactions to yield various brominated aromatic compounds . These reactions are influenced by the presence of substituents on the benzyl alcohol, which can affect the reactivity and selectivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromobenzyl alcohol derivatives have been extensively studied. Schiff base monomers derived from 4-bromobenzaldehyde have been analyzed for their thermal, optical, electrochemical, and fluorescent properties. Techniques such as cyclic voltammetry and UV-Vis measurements have been employed to determine energy levels and band gaps, while fluorescence analyses have provided insights into the photoluminescence properties of these materials .
Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
4-Bromobenzyl alcohol has been utilized as a novel annulating reagent in the synthesis of polycyclic aromatic hydrocarbons. Using a palladium/electron-deficient phosphine catalyst, o-iodobiphenyls or (Z)-β-halostyrenes have been efficiently coupled with o-bromobenzyl alcohols to produce triphenylenes and phenanthrenes. This process involves deacetonative cross-coupling and sequential intramolecular cyclization, suggesting a mechanism involving the equilibrium of 1,4-palladium migration (Iwasaki, Araki, Iino, & Nishihara, 2015).
Synthesis of Benzyl Chrysanthemates
In the synthesis of benzyl chrysanthemates, such as 4-allylbenzyl, 4-benzylbenzyl, and related compounds, 4-bromobenzyl alcohol played a crucial role. These benzyl alcohols were prepared by various methods including Grignard reactions of appropriately substituted bromobenzenes with formaldehyde (Elliott, Janes, & Pearson, 1967).
Use in Alcohol Protecting Groups
4-Bromobenzyl alcohol derivatives have been used as alcohol protecting groups. Their removal under reductive conditions, coupled with substrate oxidation, produces aldehydes or ketones directly. This process involves 1,5-hydrogen transfer followed by β-fragmentation (Curran & Yu, 1992).
Phosphorylation in Peptide Synthesis
4-Bromobenzyl phosphoramidite reagents have been used for efficient phosphorylation in peptide synthesis. The 4-bromobenzyl group showed greater stability than other halobenzyl groups in certain solvents, making it valuable in synthesizing specific peptides and phosphopeptides (Perich & Johns, 1991).
Eco-Friendly Synthesis of Aromatic Alcohols
Eco-friendly synthesis techniques using biotransformation with Baker’s Yeast have been applied to synthesize aromatic alcohols, including 2-bromobenzyl alcohol. These methods highlight an environmentally conscious approach to producing complex chemical compounds (Saharan & Joshi, 2016).
Domino [Pd]-Catalysis in Drug Synthesis
Domino [Pd]-catalysis involving o-bromobenzyl alcohols has been used for the synthesis of important pharmaceutical compounds, including the antiplatelet drug n-butyl phthalide. This method demonstrates the broad applicability of o-bromobenzyl alcohols in medicinal chemistry (Mahendar & Satyanarayana, 2016).
Analysis of Alcohol Dehydrogenase Complexes
Studies on alcohol dehydrogenase complexes have utilized structures complexed with substituted benzyl alcohols, including p-bromobenzyl alcohol, to understand enzyme interactions and binding conformations (Ramaswamy, Eklund, & Plapp, 1994).
Photoreduction in Different Solvents
4-Bromobenzyl alcohol is a product in the selective photoreduction mechanism of 4-bromobenzaldehyde in different solvents, showcasing its role in chemical transformations influenced by solvent properties (Huang, Peng, Gu, & Zhang, 2015).
Generation of Allyl and Benzyl Anion Equivalents
Substituted silyl ethers of o-bromobenzyl alcohols have been used to transfer allyl and benzyl groups in chemical reactions, playing a significant role in the generation of anion equivalents in organic synthesis (Hudrlik, Hudrlik, & Jeilani, 2011).
Safety And Hazards
4-Bromobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment/face protection .
Future Directions
There are ongoing studies on the properties and potential applications of 4-Bromobenzyl alcohol. For instance, a study investigated the role of alcohols as electron donors in UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols . Another study focused on the phase transition and crystal dynamics of 4-Bromobenzyl alcohol . These studies suggest that 4-Bromobenzyl alcohol continues to be a subject of interest in various fields of research.
properties
IUPAC Name |
(4-bromophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDBHYQWFOITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236276 | |
Record name | 4-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl alcohol | |
CAS RN |
873-75-6 | |
Record name | 4-Bromobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Para-Bromobenzyl Alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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